molecular formula C16H16ClNOS B2536204 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide CAS No. 2415572-18-6

2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B2536204
CAS No.: 2415572-18-6
M. Wt: 305.82
InChI Key: XOTKHFDPVSVLGJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is an organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiophene-3-carboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with cyclopropylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol and may require specific temperature and pH adjustments to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted chlorophenyl derivatives. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .

Scientific Research Applications

2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its specific combination of structural features, including the chlorophenyl group, thiophene ring, and cyclopropyl moiety.

Biological Activity

The compound 2-(2-chlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide , with the CAS number 2415584-04-0 , is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H15ClN2OS
  • Molecular Weight : 306.8 g/mol
  • Structure : The compound features a chlorophenyl ring and a thiophenyl-cyclopropyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research suggests that compounds with similar structures often interact with receptors or enzymes involved in critical physiological processes.

Potential Targets:

  • Ion Channels : Compounds with acetamide linkers have been shown to influence ion channels, which play vital roles in cellular signaling.
  • Enzymatic Inhibition : The structural components suggest potential inhibition of specific enzymes, although detailed studies are needed to confirm this.

Biological Activity

Preliminary studies indicate that This compound exhibits various biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential antibacterial properties.
  • Antiparasitic Effects : Research on structurally related compounds indicates activity against protozoan parasites, which may extend to this compound.
  • Cytotoxicity : Initial assessments could evaluate the cytotoxic effects on cancer cell lines, providing insight into its therapeutic potential.

Case Studies

Several studies have examined the biological activity of related compounds, providing context for understanding the potential effects of This compound .

StudyFindings
Identified structural analogs with significant antimicrobial properties.
Investigated antiparasitic activity in vitro against Cryptosporidium, revealing promising results for similar acetamide derivatives.
Explored central nervous system effects, indicating potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

Research on SAR emphasizes the importance of specific substituents on the phenyl and cyclopropyl rings. Variations in these groups can significantly impact biological activity:

SubstituentEffect on Activity
Chlorine (Cl)Enhances binding affinity to target proteins
ThiopheneContributes to lipophilicity and membrane permeability

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-14-4-2-1-3-12(14)9-15(19)18-11-16(6-7-16)13-5-8-20-10-13/h1-5,8,10H,6-7,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTKHFDPVSVLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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